molecular formula C8H10BrNO3 B1271250 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide CAS No. 545427-40-5

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

Cat. No. B1271250
CAS RN: 545427-40-5
M. Wt: 248.07 g/mol
InChI Key: RSOMADXUGQUNOJ-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" is a furan derivative, which is a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological and pharmacological activities, and they are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the bromo and carboxamide functional groups in the compound suggests potential reactivity and usefulness in chemical synthesis and drug design .

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product . Although the exact synthesis of "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" is not detailed in the provided abstracts, similar methodologies could potentially be applied, with adjustments for the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the aromatic furan ring, which can influence the physical and chemical properties of the compound. For example, in the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, the furan and benzene rings are inclined to each other, and the exocyclic bond angles at the furan atoms show significant differences, which may be due to hybridization effects . These structural features are important for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of 2-methoxycarbonyl derivatives of furan have been studied, showing that the relative rates for bromination at the α-position are significantly higher for furan derivatives compared to other heterocycles like thiophen and pyrrole . This suggests that "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" could also be reactive towards electrophilic substitution reactions at specific positions on the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the substituents attached to the furan ring. For example, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block has shown that the number of methylene units in the dicarboxylic segments can affect the physical properties of the resulting polyesters . Similarly, the functional groups present in "5-bromo-N-(2-methoxyethyl)furan-2-carboxamide" would contribute to its physical properties, solubility, and potential applications in material science or pharmaceuticals.

Scientific Research Applications

Antiprotozoal Agents

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide and its derivatives have been studied for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and exhibit significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively. Some derivatives have demonstrated curative effects in animal models for trypanosomiasis (Ismail et al., 2004).

Anti-Bacterial Activities

Derivatives of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide have been synthesized and tested for their antibacterial activities. These compounds have shown significant effectiveness against drug-resistant bacterial strains, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The antibacterial properties were further validated through docking studies and molecular dynamics simulations (Siddiqa et al., 2022).

Anticancer Research

Research has also been conducted on the use of furan-2-carboxamide derivatives in the field of cancer treatment. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, showing promise as potential anticancer agents. Some of these derivatives target the epidemal growth factor receptor (EGFR), an important target in cancer therapy (Lan et al., 2017).

Synthesis of Functionalized Compounds

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide serves as a precursor in the synthesis of various functionalized compounds. These synthesized compounds have diverse applications, ranging from materials science to medicinal chemistry. The methods of synthesis often involve complex reactions and are crucial for the development of new pharmaceuticals and materials (Hirokawa et al., 2000).

properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOMADXUGQUNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366463
Record name 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

CAS RN

545427-40-5
Record name 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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